molecular formula C24H23ClFN5O3 B2381500 N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358460-04-4

N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2381500
CAS RN: 1358460-04-4
M. Wt: 483.93
InChI Key: XGXKIZAGRQYXQP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23ClFN5O3 and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown the potential of compounds with structural similarities to "N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide" in the treatment of cancer. For instance, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated significant in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), which are implicated in the pathology of various cancers, including lung cancer (Fookes et al., 2008). Furthermore, novel pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands have shown promising results in vitro for binding to TSPO, an early biomarker of neuroinflammatory processes that can be linked to cancer progression (Damont et al., 2015).

Antipsychotic Potential

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed a novel series of potential antipsychotic agents that do not interact with dopamine receptors, suggesting a different mechanism of action from traditional antipsychotics. This research opens up new avenues for the development of antipsychotic medications with possibly fewer side effects (Wise et al., 1987).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to "N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide" have been evaluated for their potential anti-inflammatory and analgesic properties. A study on imidazolyl acetic acid derivatives showcased significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity in albino mice, indicating the therapeutic potential of these compounds in managing pain and inflammation (Khalifa et al., 2008).

Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies, along with ligand-protein interaction analyses, of bioactive benzothiazolinone acetamide analogs provide insights into the molecular interactions and mechanisms underlying their biological activities. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for the design of more effective therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-3-31-22-21(15(2)28-31)29(14-20(32)27-12-16-4-8-18(25)9-5-16)24(34)30(23(22)33)13-17-6-10-19(26)11-7-17/h4-11H,3,12-14H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXKIZAGRQYXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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